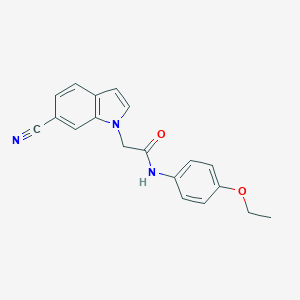
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide, commonly known as CYT387, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of Janus kinases (JAKs) that play a crucial role in the regulation of immune system function, hematopoiesis, and inflammation.
作用機序
CYT387 selectively inhibits JAK1 and JAK2, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, CYT387 blocks the activation of downstream signaling pathways, including the signal transducers and activators of transcription (STATs) and the mitogen-activated protein kinase (MAPK) pathway. This results in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
CYT387 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. In preclinical studies, CYT387 has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. CYT387 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In clinical trials, CYT387 has been shown to improve symptoms and quality of life in patients with myelofibrosis.
実験室実験の利点と制限
The advantages of using CYT387 in lab experiments include its high selectivity and potency as a JAK inhibitor, its ability to inhibit multiple cytokine signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using CYT387 in lab experiments include its high cost, limited availability, and potential off-target effects.
将来の方向性
For research on CYT387 include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of combination therapies with other targeted agents. Additionally, further studies are needed to investigate the long-term safety and efficacy of CYT387 in larger patient populations and to explore its potential applications in other diseases, such as autoimmune disorders and solid tumors.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that selectively targets JAK1 and JAK2 and has potential therapeutic applications in various diseases. The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent and a catalyst. CYT387 has been extensively studied for its biochemical and physiological effects, including the inhibition of cytokine signaling, reduction of inflammation, and improvement of immune system function. The advantages and limitations of using CYT387 in lab experiments have been discussed, and future directions for research on CYT387 have been identified.
合成法
The synthesis of CYT387 involves the reaction of 6-cyanoindole with 4-ethoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent, such as dichloromethane, at room temperature. The resulting product is purified by column chromatography to obtain CYT387 in high yield and purity.
科学的研究の応用
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, CYT387 has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving immune system function. Clinical trials have also demonstrated the safety and efficacy of CYT387 in treating myelofibrosis, a rare blood cancer.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-17-7-5-16(6-8-17)21-19(23)13-22-10-9-15-4-3-14(12-20)11-18(15)22/h3-11H,2,13H2,1H3,(H,21,23) |
InChIキー |
DCWLFMALPNLMGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
![N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
![Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)
![2-[2-(4-Methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylic acid](/img/structure/B296075.png)
![Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
![5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)
![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)


![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)